

Benchmarking the Tetrahydropyridazine Scaffold against Novel Heterocyclic Frameworks in Drug Discovery

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Compound of Interest

Compound Name: *tert-Butyl tetrahydropyridazine-1(2H)-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to "**tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**" and Emerging Heterocyclic Scaffolds

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. Heterocyclic compounds are a cornerstone of drug discovery, with a significant percentage of FDA-approved drugs featuring these structures.^[1] This guide provides a comparative analysis of the tetrahydropyridazine scaffold, represented by the synthetic building block "**tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**," against other novel heterocyclic scaffolds that have shown promise in various therapeutic areas.

While "**tert-Butyl tetrahydropyridazine-1(2H)-carboxylate**" is primarily utilized as a versatile intermediate in organic synthesis, its core tetrahydropyridazine structure represents a valuable pharmacophore.^[2] By exploring the biological activities of its derivatives and comparing them to other emerging heterocyclic systems, we can gain insights into its potential and relative standing in the drug discovery pipeline. This guide will delve into the anticancer and antimicrobial activities reported for pyridazine and tetrahydropyridazine derivatives and contrast them with other promising heterocyclic scaffolds, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activities

The tetrahydropyridazine scaffold and its oxidized counterpart, pyridazine, have demonstrated a broad range of biological activities, including anticancer and antimicrobial effects.[3][4][5] This section compares the performance of derivatives from this scaffold with other notable heterocyclic systems.

Anticancer Activity

Derivatives of the pyridazine and related heterocyclic scaffolds have been evaluated for their efficacy against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.

Scaffold/Compound	Cancer Cell Line	IC50 (μM)	Reference
Tetrahydropyrimidine Derivative	Hela (Cervical)	3.5	[6]
Tetrahydropyrimidine Derivative	MCF-7 (Breast)	4.5	[6]
1,4-Dihydropyridine-Triazole Hybrid	Caco-2 (Colorectal)	0.63 ± 0.05	[7][8]
Pyridazinone Derivative (10h)	General (NCI-60 screen)	Not specified, but showed significant activity	[3]
Quinazoline Derivative	EGFR Kinase Inhibition	< 0.01 (10 nM)	[9]
Pyrimidyl Hydrazone	GSK-3 Kinase Inhibition	Low nanomolar	[10]

Antimicrobial Activity

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Pyridazine derivatives have shown promising activity against both bacterial and fungal pathogens.

Scaffold/Compound	Microorganism	MIC (µg/mL)	Reference
Pyridazinone Derivative (10h)	Staphylococcus aureus	16	[3]
Pyridazinone Derivative (8g)	Candida albicans	16	[3]
Pyridazinone Derivative (7)	S. aureus (MRSA), P. aeruginosa, A. baumannii	3.74–8.92 µM	[5]
Hydrazone of Pyridazine (15d)	Various bacteria	Highest activity among tested compounds	[4]
Pyrazolyl 1,3,4-Thiadiazine Derivative (21a)	Various bacteria and fungi	62.5–125 (antibacterial), 2.9–7.8 (antifungal)	[11]
1,4-Dihydropyridine-Oxadiazole Hybrid (4)	E. coli	8	[12]
1,4-Dihydropyridine-Oxadiazole Hybrid (4)	C. albicans	4	[12]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- Cell Seeding: Plate cancer cells (e.g., Hela, MCF-7) in 96-well plates at a density of 5×10^4 cells/well and incubate for 24 hours to allow for cell attachment.

- **Compound Treatment:** Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 μ M) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
- **MTT Addition:** Add 20 μ L of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) to a concentration of approximately 5×10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Compound Dilution:** Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
- **Inoculation:** Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- **Incubation:** Incubate the plates at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for assessing the inhibition of a specific kinase.

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.
- **Compound Addition:** Add the test compounds at various concentrations to the reaction mixture.
- **Reaction Initiation and Incubation:** Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30°C) for a defined period.
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., EDTA).
- **Detection:** Quantify the product of the kinase reaction. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
- **Data Analysis:** Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

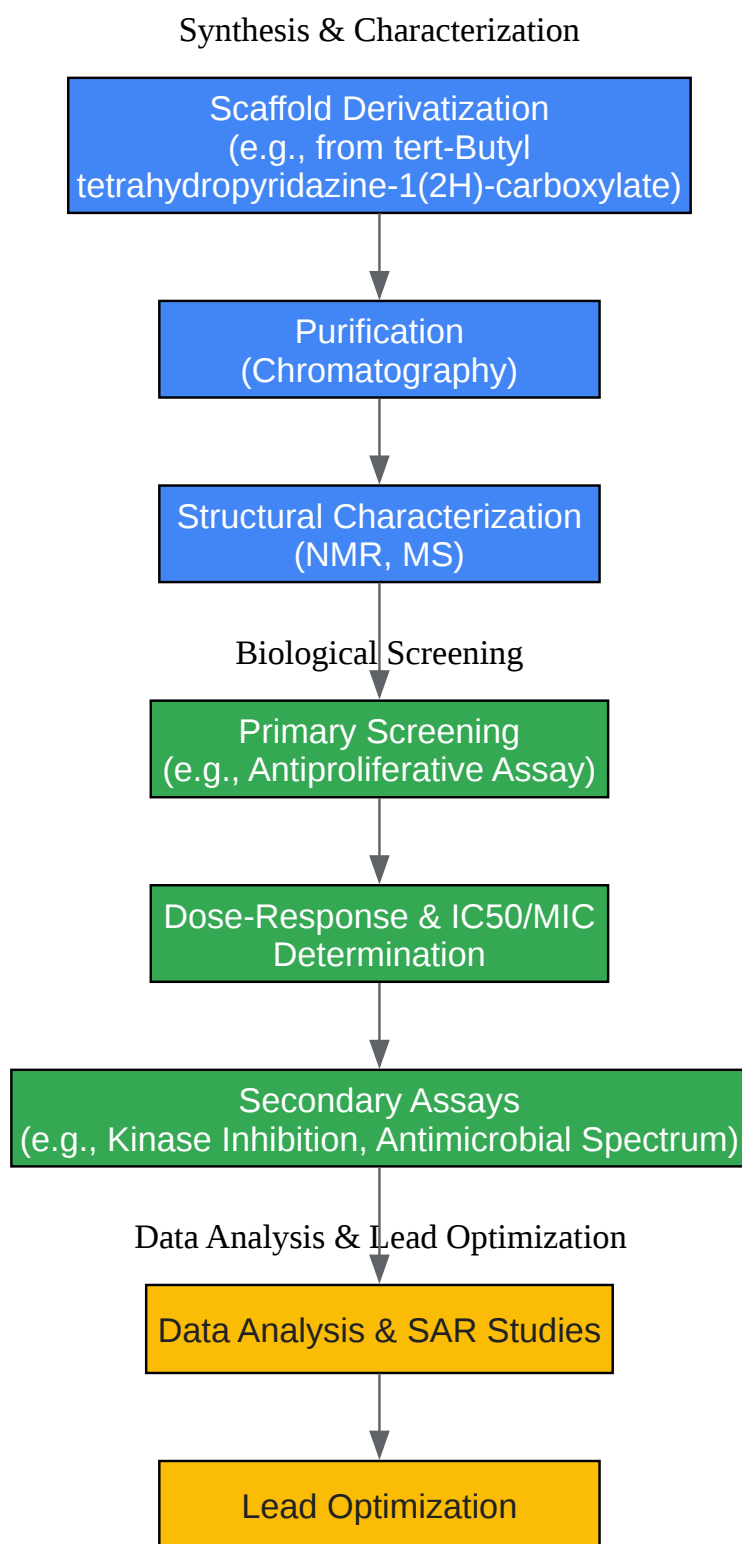
Visualizing Molecular Interactions and Experimental Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.



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Caption: Hypothetical GPCR signaling pathway modulated by a novel heterocyclic scaffold.



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Caption: General experimental workflow for the development of novel heterocyclic scaffolds.

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